molecular formula C16H24N2O4S B145990 Octenoylpenicillin CAS No. 137593-45-4

Octenoylpenicillin

Cat. No.: B145990
CAS No.: 137593-45-4
M. Wt: 340.4 g/mol
InChI Key: RVOXIIVVWDCVPX-RRSIKEDESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octenoylpenicillin (Chemical Name: [2S-[2α,5α,6β(E)]]-3,3-Dimethyl-7-oxo-6-[(1-oxo-3-octenyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) is a semisynthetic penicillin derivative with the molecular formula C₁₆H₂₄N₂O₄S and an exact mass of 340.14582 g/mol . Its structure features a unique octenoyl side chain (C₈H₁₃O₂) attached to the 6-aminopenicillanic acid (6-APA) core, as illustrated by its SMILES notation: CCCC/C=C/CC(N[C@@H]1C(=O)N2[C@H](C(S[C@H]12)(C)C)C(=O)O)=O .

Properties

CAS No.

137593-45-4

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-6-[[(E)-oct-3-enoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H24N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h7-8,11-12,14H,4-6,9H2,1-3H3,(H,17,19)(H,21,22)/b8-7+/t11-,12+,14-/m1/s1

InChI Key

RVOXIIVVWDCVPX-RRSIKEDESA-N

SMILES

CCCCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O

Isomeric SMILES

CCCC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O

Canonical SMILES

CCCCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O

Other CAS No.

137593-45-4

Synonyms

octenoylpenicillin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Penicillin Derivatives

Below is a comparative analysis based on molecular features and inferred biological behavior:

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Octenoylpenicillin C₁₆H₂₄N₂O₄S 340.15 Octenoyl side chain, β-lactam core, thiazolidine ring
Penicillin G C₁₆H₁₈N₂O₄S 334.39 Benzyl side chain, β-lactam core
Ampicillin C₁₆H₁₉N₃O₄S 349.41 Amino group on side chain, broader spectrum
Dicloxacillin C₁₉H₁₇Cl₂N₃O₅S 470.32 Dichlorinated side chain, penicillinase-resistant
Key Observations:

Side Chain Modifications: this compound’s unsaturated octenoyl group distinguishes it from Penicillin G (benzyl) and Ampicillin (aminopenicillanic acid). This may enhance membrane permeability but reduce aqueous solubility .

Allergenicity Considerations: Penicillin allergy is a well-documented challenge, with cross-reactivity rates between penicillins and cephalosporins ranging from 2–10% .

Antimicrobial Spectrum: While data on this compound’s spectrum are absent, its structure suggests activity against gram-positive bacteria, similar to Penicillin G. The side chain’s lipophilicity could enhance penetration into gram-negative outer membranes, but this remains speculative without experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.